molecular formula C12H15N3O2S B2524016 2-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid CAS No. 1008211-84-4

2-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid

Cat. No.: B2524016
CAS No.: 1008211-84-4
M. Wt: 265.33
InChI Key: NGXJXKFUFXNTDC-UHFFFAOYSA-N
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Description

2-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid is a complex organic compound belonging to the thienopyrimidine class.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid include other thienopyrimidine derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its specific substitution pattern and the presence of the propionic acid moiety. This unique structure can confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-5-7(3)18-11-9(5)10(14-8(4)15-11)13-6(2)12(16)17/h6H,1-4H3,(H,16,17)(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXJXKFUFXNTDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)NC(C)C(=O)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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